molecular formula C27H43N7O7S B12770050 Dansyl-arginine-methylpiperidine amide CAS No. 55381-97-0

Dansyl-arginine-methylpiperidine amide

Cat. No.: B12770050
CAS No.: 55381-97-0
M. Wt: 609.7 g/mol
InChI Key: DDIZZZUDYHCPHS-TXEPZDRESA-N
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Description

Dansyl-arginine-methylpiperidine amide is a synthetic compound with the molecular formula C27H43N7O7S and a molecular weight of 609.73802 g/mol . It is characterized by the presence of a dansyl group (5-dimethylaminonaphthalene-1-sulfonyl), an arginine residue, and a methylpiperidine moiety. This compound is often used in biochemical research due to its fluorescent properties, which make it useful for various analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dansyl-arginine-methylpiperidine amide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers and continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dansyl-arginine-methylpiperidine amide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Dansyl-arginine-methylpiperidine amide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.

    Biology: Employed in the labeling of proteins and peptides for fluorescence microscopy and flow cytometry.

    Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent.

    Industry: Utilized in the development of fluorescent sensors and analytical devices

Mechanism of Action

The mechanism of action of dansyl-arginine-methylpiperidine amide involves its ability to bind to specific molecular targets and emit fluorescence upon excitation. The dansyl group acts as the fluorophore, while the arginine and methylpiperidine moieties facilitate binding to target molecules. This compound can interact with proteins, nucleic acids, and other biomolecules, making it useful for various analytical applications .

Comparison with Similar Compounds

Similar Compounds

    Dansyl-lysine-methylpiperidine amide: Similar structure but with lysine instead of arginine.

    Dansyl-ornithine-methylpiperidine amide: Contains ornithine in place of arginine.

    Dansyl-cysteine-methylpiperidine amide: Features cysteine instead of arginine.

Uniqueness

Dansyl-arginine-methylpiperidine amide is unique due to the presence of the arginine residue, which provides specific binding properties and enhances its utility in biochemical assays. The combination of the dansyl group and arginine allows for efficient fluorescence labeling and detection of target molecules .

Properties

CAS No.

55381-97-0

Molecular Formula

C27H43N7O7S

Molecular Weight

609.7 g/mol

IUPAC Name

acetic acid;2-[(4S)-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-methylpiperazin-1-yl)-5-oxopentyl]guanidine

InChI

InChI=1S/C23H35N7O3S.2C2H4O2/c1-28(2)20-10-4-8-18-17(20)7-5-11-21(18)34(32,33)27-19(9-6-12-26-23(24)25)22(31)30-15-13-29(3)14-16-30;2*1-2(3)4/h4-5,7-8,10-11,19,27H,6,9,12-16H2,1-3H3,(H4,24,25,26);2*1H3,(H,3,4)/t19-;;/m0../s1

InChI Key

DDIZZZUDYHCPHS-TXEPZDRESA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.CN1CCN(CC1)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C

Canonical SMILES

CC(=O)O.CC(=O)O.CN1CCN(CC1)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C

Origin of Product

United States

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